Benzyl fumarate
Description
Contextualization within the Fumaric Acid Ester Class
Benzyl (B1604629) fumarate (B1241708), with the chemical formula C18H16O4, is a diester of fumaric acid and benzyl alcohol. ontosight.aidrugfuture.com It belongs to the class of organic compounds known as fumaric acid esters (FAEs). Fumaric acid, or trans-butenedioic acid, is a naturally occurring dicarboxylic acid that plays a role in the citric acid cycle. wikipedia.orgdermnetnz.org Its esters, like benzyl fumarate, are characterized by the presence of a fumarate backbone esterified with various alcohol groups. ontosight.ai
Other members of the FAE class include dimethyl fumarate (DMF) and monoethyl fumarate (MEF), which have been studied for their therapeutic properties. dermnetnz.orgresearchgate.net this compound is structurally distinguished by its two benzyl groups, which contribute to its specific physical and chemical characteristics. ontosight.ai The synthesis of this compound can be achieved through methods such as the Fischer esterification of fumaric acid with benzyl alcohol or via transesterification of another fumarate ester. drugfuture.comresearchgate.net
Overview of Research Trajectories and Multidisciplinary Significance
Research into this compound and its derivatives is expanding into diverse scientific fields, highlighting its multidisciplinary significance. ontosight.ai In materials science, fumarate-based polymers are being explored for biomedical applications due to their biocompatibility and tunable mechanical properties. researchgate.net For instance, the copolymerization of fumarates, such as diisopropyl fumarate with benzyl acrylate, has been investigated for creating novel polymers. unlp.edu.artandfonline.com
In the pharmaceutical and biomedical fields, FAEs have been investigated for their potential immunomodulatory effects. ontosight.ai While much of the clinical research has focused on compounds like dimethyl fumarate, the unique properties of this compound make it a person of interest for further investigation. ontosight.aidermnetnz.org Its role as a potential intermediate in the synthesis of more complex, pharmacologically active molecules is also an area of active research. ontosight.aigoogle.com
Furthermore, the study of this compound extends to enzymology, particularly in the context of anaerobic hydrocarbon degradation. The enzyme benzylsuccinate synthase, for example, catalyzes the addition of toluene (B28343) to fumarate, a reaction that is fundamental to understanding the bioremediation of certain pollutants. karger.comd-nb.infoacs.org The chemical properties of this compound and related compounds are crucial for understanding these complex biological pathways.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H16O4 | ontosight.ainih.gov |
| Molecular Weight | 296.32 g/mol | drugfuture.comnih.gov |
| Appearance | Crystalline powder | drugfuture.com |
| Melting Point | 58.5-59.5 °C | drugfuture.com |
| Boiling Point | 420.8 °C at 760 mmHg | chemical-suppliers.eu |
| Density | 1.187 g/cm³ | chemical-suppliers.eu |
| Solubility | Practically insoluble in water; Soluble in alcohol, chloroform, ether, and oils. | drugfuture.com |
| CAS Number | 538-64-7 | drugfuture.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZVJYPXOWWFSW-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-64-7 | |
| Record name | Benzyl fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K095ZNL0LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for Benzyl Fumarate
Direct Esterification Approaches for Benzyl (B1604629) Fumarate (B1241708) Synthesis
Direct esterification is a fundamental method for producing benzyl fumarate. This approach typically involves the reaction of fumaric acid with benzyl alcohol. The process is often catalyzed by an acid. However, challenges can arise, such as the polymerization and oxidation of benzyl alcohol when strong acids like sulfuric acid are used, complicating the purification of the final product. researchgate.net
Another direct method involves the reaction of maleic anhydride (B1165640) with benzyl alcohol and methanol (B129727) to first produce a benzyl methyl maleate (B1232345) intermediate. scientific.net This is then followed by isomerization to yield benzyl methyl fumarate. This route highlights the use of an anhydride as a precursor to the fumaric acid moiety. scientific.net
A different strategy for direct esterification involves the C(sp3)–H bond functionalization of alkyl-substituted azaarenes with alcohols, catalyzed by tetrabutylammonium (B224687) iodide (TBAI) under mild conditions, to produce a range of benzyl esters in good to excellent yields. rsc.org Additionally, a facile one-pot transformation of benzyl esters can be achieved using ferric(III) chloride as a catalyst, where benzyl esters are converted to acid chloride intermediates that then react with alcohols. rsc.orgresearchgate.net
Transesterification Strategies from Precursor Fumarate Esters
Transesterification represents an alternative and sometimes more effective route to this compound. This method involves reacting a precursor fumarate ester, such as dimethyl fumarate or diethyl fumarate, with benzyl alcohol.
One documented successful synthesis involves the acid-catalyzed transesterification of dimethyl fumarate with benzyl alcohol in the presence of p-toluenesulfonic acid. researchgate.net This method was reported to be more effective than direct esterification using fumaric acid and benzyl alcohol with a sulfuric acid catalyst. researchgate.net Similarly, when diethyl fumarate was heated with propane-1,2-diol, no reaction occurred, and the mixture distilled as an azeotrope, indicating the specific conditions and reactants are crucial for a successful transesterification. lboro.ac.uk
The use of a tetranuclear zinc cluster as a catalyst has also been shown to promote transesterification under mild conditions, allowing for the reaction of various functionalized substrates to proceed in very good yields. organic-chemistry.org Furthermore, transesterification can be a side reaction in other chemical transformations. For instance, in an N-methylation procedure, transesterification products were isolated alongside the expected N-methylated benzyl esters. researchgate.net
Optimization of Synthetic Conditions for this compound Production
The yield and purity of this compound are significantly influenced by various reaction parameters. Optimizing these conditions is crucial for maximizing production efficiency.
Influence of Reactant Molar Ratios
The molar ratio of reactants is a critical factor in the synthesis of fumarate esters. For instance, in the synthesis of benzyl methyl fumarate from maleic anhydride, benzyl alcohol, and methanol, the molar ratio of fumaric acid to methanol was a key parameter in the optimization studies. scientific.net An orthogonal test revealed that a molar ratio of fumaric acid to methanol of 1:5 was optimal. scientific.net Increasing the amount of methanol initially increased the production rate, but a ratio exceeding 1:6 led to a decrease. This is because excess methanol, acting as both reactant and solvent, can dilute the catalyst and lower the reaction temperature. scientific.net
In the synthesis of oligo(poly(ethylene glycol) fumarate), the reactant ratios were experimentally optimized to achieve a high degree of oligomerization and conversion. nih.gov Specifically, a 10% molar excess of poly(ethylene glycol) (PEG) was used in the condensation reaction with fumaryl (B14642384) chloride. nih.gov The molar ratio of benzyl chloride to toluene (B28343) in the synthesis of benzyltoluene has also been shown to be a key factor, with a preferred ratio of 1:3-6. google.com
Table 1: Effect of Reactant Molar Ratio on Product Yield
| Reactants | Molar Ratio | Product | Effect on Yield | Reference |
|---|---|---|---|---|
| Fumaric Acid : Methanol | 1:5 | Benzyl Methyl Fumarate | Optimal for production rate of 65.53% | scientific.net |
| Fumaric Acid : Methanol | >1:6 | Benzyl Methyl Fumarate | Decreased production rate | scientific.net |
| PEG : Fumaryl Chloride | 1 : 0.9 | Oligo(poly(ethylene glycol) fumarate) | Optimized for high conversion | nih.gov |
| Benzyl Chloride : Toluene | 1 : 3-6 | Benzyltoluene | Preferred for optimal reaction | google.com |
Catalytic Systems and Their Mechanistic Roles
The choice of catalyst plays a pivotal role in the synthesis of this compound. Various catalysts have been employed to facilitate both direct esterification and transesterification reactions.
Acid Catalysts : Strong mineral acids like sulfuric acid and aryl sulfonic acids such as p-toluenesulfonic acid are commonly used. researchgate.netgoogle.com While effective, sulfuric acid can cause side reactions like polymerization and oxidation of benzyl alcohol. researchgate.net P-toluenesulfonic acid has been found to be a better alternative for the transesterification of dimethyl fumarate with benzyl alcohol. researchgate.net
Lewis Acid Catalysts : Lewis acids such as aluminum chloride (AlCl₃), iron trichloride (B1173362) (FeCl₃), and titanium tetrachloride (TiCl₄) are used in Friedel-Crafts alkylation reactions for preparing related compounds like benzyltoluene. google.com Ferric(III) chloride has been used to catalyze the transformation of benzyl esters into other esters, amides, and anhydrides. rsc.orgresearchgate.net
Organometallic Catalysts : Wilkinson's catalyst, a rhodium(I) complex, is known for its effectiveness in homogeneous hydrogenation but also finds application in other organic transformations. slideshare.net A tetranuclear zinc cluster has been shown to promote catalytic transesterification under mild conditions. organic-chemistry.org
Enzyme Catalysts : Benzylsuccinate synthase, a glycyl radical enzyme, catalyzes the addition of the methyl group of toluene to the double bond of fumarate. karger.com This represents a biocatalytic approach to forming a C-C bond with a fumarate substrate. karger.comacs.org
Temperature and Reaction Time Parameters
Temperature and reaction time are interconnected parameters that must be carefully controlled to achieve high yields and minimize side reactions.
In the synthesis of benzyl methyl fumarate, an optimal temperature of 65°C was identified. scientific.net Lower temperatures resulted in incomplete reactions, while higher temperatures led to the formation of impurities through side reactions. scientific.net The optimal reaction time was found to be 4 hours. scientific.net Longer reaction times, while potentially allowing for more complete isomerization, could also lead to over-reaction and the formation of byproducts. scientific.net
For the synthesis of benzyltoluene, the catalyzed reaction temperature is ideally between 90-120°C, with a reaction time of 5-8 hours. google.com In other esterification reactions, temperatures can range from room temperature up to 100°C, and reaction times can vary from a few hours to over 100 hours, depending on the specific reactants and catalyst used. organic-chemistry.orggoogle.com Microwave-assisted synthesis has also been employed, significantly reducing reaction times to as little as 6-9 minutes at temperatures around 85°C. researchgate.net
Table 2: Influence of Temperature and Time on Reaction Outcomes
| Product | Optimal Temperature (°C) | Optimal Time (hours) | Observed Outcome | Reference |
|---|---|---|---|---|
| Benzyl Methyl Fumarate | 65 | 4 | Highest production rate (65.53%) | scientific.net |
| Benzyl Methyl Fumarate | >65 | - | Lower production rate due to side reactions | scientific.net |
| Benzyl Methyl Fumarate | - | >3 | Decreased isomerization rate due to side reactions | scientific.net |
| Benzyltoluene | 90-120 | 5-8 | Optimal for catalyzed reaction | google.com |
Stereochemical Control in Synthesis
Stereochemistry is an important consideration in the synthesis of fumarates, as the trans-isomer (fumarate) is distinct from the cis-isomer (maleate). The Diels-Alder reaction, for example, is highly stereospecific, with the stereochemistry of the dienophile being preserved in the product. masterorganicchemistry.com Fumaric acid and maleic acid, being diastereomers, will result in different stereochemical outcomes in such reactions. masterorganicchemistry.com
In the synthesis of unsaturated polyesters, organocatalysis has been used to achieve a tunable cis/trans ratio, which in turn affects the material's crystallinity and mechanical properties. nih.gov Post-polymerization catalysis can also be used to isomerize poly(propylene maleate) to poly(propylene fumarate). nih.gov
The enzyme benzylsuccinate synthase exhibits enantiospecificity in the addition of toluene to fumarate, producing (R)-benzylsuccinate. karger.com This highlights the high degree of stereochemical control that can be achieved using biocatalysts.
Derivatization and Structural Modification Strategies Involving this compound Moieties
This compound, with its reactive carbon-carbon double bond and two benzyl ester functionalities, serves as a versatile platform for a variety of chemical transformations. These modifications are pivotal for synthesizing new molecules with tailored properties, including polymers and complex organic structures. The primary strategies for its derivatization involve reactions at the fumarate double bond and transformations utilizing the benzyl ester groups.
One of the key strategies for modifying this compound is through addition reactions across its electrophilic double bond. These reactions allow for the introduction of new functional groups and the creation of more complex molecular architectures.
A notable example is the radical addition reaction. While studies have demonstrated the direct benzylation of dimethyl fumarate to produce 2-benzylsuccinic acid dimethyl ester, this principle can be extended to this compound. rsc.orgrsc.org The process typically involves the generation of a radical species, which then adds to the fumarate double bond. rsc.org For instance, the reaction of a toluene derivative with a fumarate in the presence of a radical initiator like triethylborane (B153662) (Et₃B) leads to the formation of a benzylsuccinate derivative. rsc.orgrsc.org This type of reaction is significant as it provides a direct method for carbon-carbon bond formation and the synthesis of intermediates for biologically active compounds and functional materials. rsc.org
Another important class of addition reactions is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org While the cis-isomer, dibenzyl maleate, has been shown to participate in asymmetric Michael reactions, dithis compound also undergoes such transformations. However, due to its trans-geometry, the coordination with catalysts is different, often leading to racemic or non-selective products when similar chiral catalysts are used. This highlights the stereochemical influence of the starting fumarate ester on the reaction outcome.
The benzyl ester groups of this compound can also be targeted for structural modification. These groups can be cleaved under specific conditions to release the active fumaric acid moiety, a strategy often employed in prodrug design. ontosight.ai
Furthermore, this compound can be utilized as a monomer in polymerization reactions, leading to the formation of polyesters with specific properties. The double bond within the fumarate moiety allows it to undergo copolymerization with other vinyl monomers. For example, studies on the copolymerization of dialkyl fumarates, such as diisopropyl fumarate, with monomers like benzyl acrylate, have been conducted. unlp.edu.ar These reactions can be initiated by free radicals under thermal or microwave conditions, with the reactivity ratios indicating a tendency towards alternating copolymerization, especially with electron-donating comonomers. unlp.edu.ar The resulting copolymers exhibit properties influenced by the constituent monomers, and their thermal stability can be higher than the corresponding homopolymers. unlp.edu.ar This approach allows for the synthesis of polymers with tailored characteristics, such as high glass transition temperatures and specific optical properties. vulcanchem.com
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Separation Techniques for Benzyl (B1604629) Fumarate (B1241708) and Related Species
High-resolution separation techniques are fundamental in isolating benzyl fumarate from complex mixtures, allowing for its accurate identification and quantification. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE) are powerful tools employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fumarate esters and related compounds. ijcrt.org Its versatility allows for the separation of these compounds from various matrices, including pharmaceutical formulations and biological samples. ijcrt.orgresearchgate.net
A common approach involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. For instance, a stability-indicating RP-HPLC method was developed to determine dimethyl fumarate in the presence of its degradation products, monomethyl fumarate and fumaric acid. researchgate.net The separation can be achieved on columns like a Symmetry shield RP18, using a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727). researchgate.net The detection is typically carried out using a UV detector at a wavelength where the analytes exhibit strong absorbance, such as 210 nm. researchgate.net
Chiral HPLC is particularly important for separating enantiomers. For example, chiral HPLC analysis was used to determine the stereospecificity of benzylsuccinate synthase, which produces (+)-benzylsuccinic acid from toluene (B28343) and fumarate. nih.gov This separation was achieved on a CHIRALPAK AD column with a mobile phase of hexane, ethanol, and trifluoroacetic acid. nih.gov
The choice of column and mobile phase is critical for achieving optimal separation. Various C8 and C18 columns are frequently used for the analysis of fumarate esters. google.comsymbiosisonlinepublishing.com The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, can be run in either isocratic or gradient elution mode to achieve the desired resolution. symbiosisonlinepublishing.comjpionline.org
Table 1: Examples of HPLC Methods for Fumarate-Related Compounds
| Compound(s) | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Dimethyl Fumarate and related substances | Symmetry shield RP18 (250 x 4.6 mm, 5 µm) | pH 3.4 phosphate buffer and methanol (75:25) | UV at 210 nm | researchgate.net |
| (+)- and (-)-Benzylsuccinate | CHIRALPAK AD (250 x 4.6 mm, 10 µm) | Hexane, ethanol, and trifluoroacetic acid (93:7:0.02) | UV at 254 nm | nih.gov |
| Emtricitabine and Tenofovir Disoproxil Fumarate | Phenomenex- Luna C18 (25 cm x 4.60 mm, 5 µm) | 10mM phosphate buffer (pH 6.8): Acetonitrile (40:60 v/v) | UV at 260 nm | symbiosisonlinepublishing.com |
| Amcinonide and Benzyl alcohol | Zorbax reversed-phase column (250x4.6mm, 5µm) | Deionized water and acetonitrile (70:30 v/v) | UV at 254 nm | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2-μm particles to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. akjournals.commdpi.com This technique has been successfully applied to the analysis of fumarate-containing compounds and their related substances. akjournals.commjcce.org.mk
UPLC methods often employ columns such as the Acquity UPLC BEH C18, which provide excellent separation efficiency. mjcce.org.mkscirp.org For instance, a UPLC-based method was developed for the simultaneous estimation of lamivudine (B182088) and dolutegravir, achieving separation on a BEH Shield RP18 column. scispace.com The mobile phase in UPLC is similar to HPLC, typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile, often run in a gradient mode to optimize separation. scirp.orgscirp.org
The enhanced resolution of UPLC is particularly beneficial for separating complex mixtures and resolving closely related impurities. mjcce.org.mk A stability-indicating UPLC method was developed to quantify glycopyrrolate (B1671915) along with methylparaben and propylparaben, demonstrating the technique's ability to separate multiple components in a single run. scirp.orgscirp.org The use of a photodiode array (PDA) detector allows for the monitoring of analytes at multiple wavelengths, enhancing specificity. turkjps.org
Metabolomic studies have also benefited from UPLC, particularly when coupled with mass spectrometry. In an untargeted metabolomics study of patients treated with dimethyl fumarate, UPLC was used to analyze plasma samples, revealing changes in tricarboxylic acid (TCA) cycle intermediates like fumarate and succinate. nih.gov
Table 2: UPLC Method Parameters for Analysis of Related Compounds
| Analytes | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| Glycopyrrolate, Methylparaben, Propylparaben | Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) | A: 0.05% TFA in water:ACN (90:10), B: 0.05% TFA in water:ACN (10:90) | 0.25 mL/min | UV at 222 nm | scirp.orgscirp.org |
| Bisoprolol and related substances | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm) | Not specified | Not specified | DAD | mjcce.org.mk |
| Plasma Metabolites (including fumarate) | Waters ACQUITY UPLC | Acidic and basic mobile phases for different assays | Not specified | MS/MS | nih.gov |
Capillary Electrophoresis Techniques
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. usda.gov It offers advantages such as rapid analysis, low sample consumption, and high resolution, making it suitable for the analysis of small organic acids like fumaric acid and its derivatives. ceu.esucas.ac.cn
In CE, a fused-silica capillary is typically used for separation. mdpi.com The separation of fumaric acid from other organic acids, such as malic, citric, and succinic acids, has been demonstrated using a phosphate buffer as the background electrolyte. ceu.es Detection is often performed using a UV detector. ceu.esucas.ac.cn To enhance separation and sensitivity, various modifications to the CE method can be employed. For instance, the use of a neutral coated capillary can improve peak shape and reproducibility. ceu.es
For compounds that are difficult to detect directly, derivatization can be employed. The separation of pyrenyldimethylamine (PDAM) derivatives of various dicarboxylic acids, including fumaric acid, has been achieved by CZE with laser-induced fluorescence detection, offering high sensitivity. bevital.no Another approach is the use of on-line sample preconcentration techniques, such as the transient moving chemical reaction boundary (MCRB) method, which can significantly improve detection limits for analytes like fumaric and maleic acid. ucas.ac.cn
Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the analysis of small carboxylic acids, combining the high separation efficiency of CE with the sensitive and specific detection of MS. researchgate.net
Table 3: Capillary Electrophoresis Methods for Fumaric Acid and Related Analytes
| Analytes | Capillary | Background Electrolyte | Detection | Reference |
|---|---|---|---|---|
| Fumaric acid and other organic acids | Neutral coated capillary (50 cm x 50 µm) | 200 mM phosphate buffer (pH 7.50) | UV at 214 nm | ceu.es |
| Fumaric and maleic acids | Poly(diallyldimethylammonium chloride) coated capillary | 20 mmol/L sulphate neutralized with ethylenediamine (B42938) (pH 6.0) | UV at 214 nm | ucas.ac.cn |
| PDAM derivatives of dicarboxylic acids | Fused-silica capillary (47 cm x 50 µm) | 30 mM phosphate-acetate buffer (pH 4.8) with 50% organic modifier | Laser-induced fluorescence | bevital.no |
| Small carboxylic acids | Uncoated fused-silica capillary | Formic acid | MS | researchgate.net |
Mass Spectrometry Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound and its analogs, providing detailed information on molecular weight and structure. When coupled with chromatographic techniques, it offers unparalleled sensitivity and specificity for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. This hybrid technique is widely used for the quantification of fumarate esters and their metabolites in complex matrices like plasma. researchgate.netacspublisher.com
A key application of LC-MS is in pharmacokinetic studies. For example, a sensitive LC-MS/MS method was developed for the analysis of dimethyl fumarate (DMF) and its active metabolite, monomethyl fumarate (MMF), in rat plasma. acspublisher.com Sample preparation often involves protein precipitation or solid-phase extraction to remove interferences. researchgate.netacspublisher.com The separation is typically performed on a reversed-phase column, such as a C18 column. researchgate.netacspublisher.com
Derivatization can be employed to improve the chromatographic and ionization properties of analytes. A method for quantifying tricarboxylic acid cycle intermediates, including fumarate, involved derivatization with O-benzylhydroxylamine prior to LC-MS/MS analysis. nih.gov Another approach used Fischer esterification with benzyl alcohol to improve the reversed-phase separation and electrospray ionization efficiency of low molecular weight organic acids. nih.gov
The choice of ionization source is crucial. Electrospray ionization (ESI) is commonly used and can be operated in either positive or negative ion mode, depending on the analyte's properties. acspublisher.comresearchgate.net
Table 4: LC-MS Methods for Fumarate-Related Compounds
| Analyte(s) | Matrix | Chromatographic Column | Ionization Mode | Key Finding | Reference |
|---|---|---|---|---|---|
| Dimethyl Fumarate (DMF) and Monomethyl Fumarate (MMF) | Rat Plasma | XTerra MS C18 (100 x 3.9 mm, 3.5µ) | Positive ESI | Developed a sensitive method for pharmacokinetic studies. | acspublisher.com |
| Monomethyl Fumarate (MMF) | Human Plasma | C18 column | Not specified | Validated a rapid and sensitive method for MMF quantification. | researchgate.net |
| TCA Cycle Intermediates (including fumarate) | Cancer Cells/Tissues | Not specified | Not specified | Quantified intermediates after O-benzylhydroxylamine derivatization. | nih.gov |
| Low Molecular Weight Organic Acids (including fumaric acid) | Soil/Root Samples | Not specified | Not specified | Improved separation and ionization via esterification with benzyl alcohol. | nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique that involves multiple stages of mass analysis, typically used for structural elucidation and enhanced selectivity in quantification. wikipedia.org In a typical MS/MS experiment, a precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. mdpi.com
This technique is crucial for identifying unknown compounds and confirming the structure of analytes. The fragmentation patterns observed in the MS/MS spectrum provide a "fingerprint" of the molecule. For instance, MS/MS has been used to identify novel protein targets of dimethyl fumarate by analyzing the fragmentation of modified cysteine-containing peptides. nih.gov The fragmentation of ester bonds can occur through mechanisms like β-hydrogen transfer rearrangement. mdpi.com
In the analysis of esterified bile acids, MS/MS in positive polarity mode showed a characteristic loss of water plus carbon monoxide from the ester, allowing for discrimination from amide-linked conjugates. biorxiv.org This highlights the ability of MS/MS to differentiate between isomers and closely related structures.
For quantitative analysis, Multiple Reaction Monitoring (MRM) is a common MS/MS scan mode. researchgate.net In MRM, specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity by filtering out background noise. This approach has been used for the determination of various organic acids and their esters in food and biological samples. researchgate.net
Table 5: Applications of Tandem Mass Spectrometry in the Analysis of Fumarate Esters and Related Structures
| Application | Analyte Type | Instrumentation | Key Fragmentation Insight | Reference |
|---|---|---|---|---|
| Identification of drug targets | DMF-modified peptides | Orbitrap with CID fragmentation | Targeted analysis of modified peptide masses. | nih.gov |
| Structural elucidation | Esterified bile acids | MS/MS in positive polarity | Characteristic loss of water and carbon monoxide from esters. | biorxiv.org |
| Polymer characterization | Polyesteramides | MALDI-TOF/TOF-MS/MS | β-hydrogen transfer rearrangement as the main fragmentation mechanism. | mdpi.com |
| Quantitative analysis of organic acids | Maleic and fumaric acids | UPLC-MS/MS (Triple Quadrupole) | Quantification via Multiple Reaction Monitoring (MRM). | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds, including this compound. nanalysis.comresearchgate.net By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the different types of protons present in the molecule. The protons of the benzyl groups' aromatic rings typically appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The methylene (B1212753) protons (-CH₂-) of the benzyl groups would likely produce a singlet or a multiplet around 5.0 ppm. The vinyl protons of the fumarate backbone, being in a trans configuration, are chemically equivalent and would be expected to produce a singlet in the region of 6.0-7.0 ppm.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons of the ester groups are typically the most deshielded, appearing far downfield. The carbons of the aromatic rings would produce a set of signals in the aromatic region (typically 120-140 ppm). The methylene carbons of the benzyl groups and the vinylic carbons of the fumarate double bond would also have characteristic chemical shifts. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between quaternary, methine (CH), methylene (CH₂), and methyl (CH₃) carbons based on the phase of their signals. nanalysis.com
A detailed analysis of the ¹H and ¹³C NMR data allows for the unambiguous assignment of each signal to a specific proton or carbon atom in the this compound structure, confirming its identity and purity.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
This table presents predicted chemical shift ranges for the protons and carbons in this compound based on typical values for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom Type | Predicted Chemical Shift (δ) in ppm | Notes |
| ¹H NMR | ||
| Aromatic Protons (C₆H₅) | 7.0 - 8.0 | Multiplet, deshielded by the aromatic ring. libretexts.org |
| Methylene Protons (-CH₂-) | ~5.0 | Singlet or multiplet. |
| Vinylic Protons (-CH=CH-) | 6.0 - 7.0 | Singlet due to trans configuration. |
| ¹³C NMR | ||
| Carbonyl Carbon (C=O) | 165 - 175 | Most deshielded carbon. |
| Aromatic Carbons (C₆H₅) | 120 - 140 | Multiple signals. |
| Vinylic Carbons (-CH=CH-) | 130 - 140 | |
| Methylene Carbon (-CH₂-) | 60 - 70 |
Derivatization Strategies for Enhanced Analytical Performance
For the analysis of carboxylic acids like fumaric acid, the precursor to this compound, derivatization is often a necessary step to improve their analytical characteristics for chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). colostate.educreative-proteomics.com Derivatization converts the polar carboxylic acid groups into less polar and more volatile derivatives, leading to better peak shape, increased sensitivity, and improved separation. colostate.edunih.gov
A common strategy for derivatizing carboxylic acids involves their reaction with an amine to form an amide. thermofisher.comepa.gov This is particularly useful for enhancing detection in HPLC, especially when the derivatizing agent contains a chromophore or fluorophore. libretexts.org
Several amine-based reagents can be employed. For instance, coupling carboxylic acids with amines can be facilitated by activating agents like carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), in both aqueous and organic solutions. thermofisher.comepa.govmdpi.com The inclusion of N-hydroxysulfosuccinimide can further enhance the efficiency of EDAC-mediated coupling. thermofisher.com
Another approach involves the use of reagents like 2-dimethylaminoethylamine (DMED), which can be used to label carboxylic acids for subsequent analysis by mass spectrometry, allowing for the monitoring of metabolic changes. mdpi.com For GC analysis, the formation of amides with optically active amines can be used for the separation of enantiomeric carboxylic acids. colostate.edu
The efficiency of the derivatization reaction is crucial for accurate and reproducible quantitative analysis. Several parameters must be optimized to ensure complete or near-complete conversion of the analyte. capes.gov.br
Key factors influencing the derivatization yield include:
Temperature: The reaction temperature can significantly affect the rate of derivatization. For example, some derivatization procedures are carried out at elevated temperatures (e.g., 60°C or 80°C) to ensure the reaction goes to completion in a reasonable time. mdpi.comacs.org However, other methods may be optimized for room temperature to avoid potential degradation of the analyte or reagent. acs.org
Reaction Time: The duration of the reaction is another critical parameter. Optimization studies often involve monitoring the product formation over time to determine the point at which the reaction has reached completion. Reaction times can range from a few minutes to several hours depending on the specific reagents and conditions used. epa.govmdpi.com
Catalyst: The choice and concentration of a catalyst can dramatically influence the reaction rate and yield. For esterification reactions, acid catalysts like sulfuric acid or boron trifluoride are common. acs.org For amide formation, coupling agents like EDAC are used. thermofisher.comepa.gov In some cases, a base catalyst such as N,N-Diisopropylethylamine (DIPEA) may be employed. longdom.org
Solvent: The solvent system must be chosen to ensure the solubility of both the analyte and the derivatizing reagent. Aprotic solvents are often preferred to avoid side reactions. phenomenex.com The polarity of the solvent can also influence the reaction kinetics.
pH: For reactions carried out in aqueous or partially aqueous media, the pH can have a profound effect on the reaction yield. epa.gov The pH must be controlled to ensure that the carboxylic acid is in its reactive form and that the derivatizing agent is stable and active.
By systematically optimizing these conditions, analytical methods with high sensitivity, selectivity, and reproducibility can be developed for the determination of carboxylic acids. capes.gov.br
Table 2: Common Amine-Based Derivatizing Reagents and Reaction Conditions for Carboxylic Acids
| Derivatizing Reagent | Activating Agent/Catalyst | Typical Reaction Conditions | Analytical Technique | Reference |
| Amine (general) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) | Aqueous or organic solvent, may include N-hydroxysulfosuccinimide | HPLC | thermofisher.comepa.gov |
| 2,2,2-Trifluoroethylamine | Water-soluble carbodiimide | Aqueous, pH 5, 10 min reaction time | GC-ECD, GC-MS | epa.gov |
| 2-Dimethylaminoethylamine (DMED) | Not specified | Not specified | LC-MS | mdpi.com |
| Optically active amines | Not specified (often via chloroanhydrides) | Not specified | GC | colostate.edu |
| 3-Nitrophenylhydrazine (3-NPH) | EDAC, Pyridine | 37°C for 30 min or 20°C for 60 min | LC-MS |
Computational Chemistry and Molecular Modeling of Benzyl Fumarate and Analogous Systems
Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of molecules. mdpi.comidosr.org By solving the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and other properties that govern chemical behavior. idosr.org Density Functional Theory (DFT) is a particularly prominent QM method used to investigate the electronic properties of various chemical systems. idosr.orgnumberanalytics.com
The anaerobic degradation of toluene (B28343) is a key biological process where fumarate (B1241708) plays a crucial role. It is initiated by the addition of the methyl group of toluene to a fumarate co-substrate, a reaction catalyzed by the glycyl radical enzyme benzylsuccinate synthase (BSS). mlbke.comresearchgate.net This process results in the formation of (R)-benzylsuccinate. mlbke.comacs.org Computational studies have been instrumental in elucidating the mechanism of this reaction. researchgate.net
The reaction catalyzed by BSS begins with the binding of toluene and fumarate to the enzyme. biorxiv.org A subsequent hydrogen atom transfer from a conserved cysteine residue to a glycyl radical generates a reactive thiyl radical. biorxiv.org This thiyl radical then abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl (B1604629) radical intermediate which then attacks the double bond of the bound fumarate. biorxiv.org
QM and QM/MM (Quantum Mechanics/Molecular Mechanics) models have been employed to map the potential energy surface of this complex reaction. researchgate.net These studies confirm a multi-step mechanism and help to understand phenomena such as the inversion of configuration at the benzylic carbon during C-C bond formation. researchgate.net Gas-phase ab initio calculations have also been used to evaluate the energetics of the fumarate addition mechanism, highlighting the significant impact of pre- and post-reaction complexes on the potential energy landscape and reaction kinetics. researchgate.net For instance, at 298 K, the degradation rate of toluene is predicted to be about 100 times faster than that of butane (B89635). researchgate.net
The potential energy surfaces for the initial hydrogen abstraction step reveal key differences between the formation of benzyl and butyl radicals. researchgate.net The exothermicity of the fumarate addition step is influenced by the conversion of a C=C double bond to a C-C single bond and the formation of a new C-C single bond. researchgate.net The reaction involving butane is significantly more exothermic than that with toluene, which is attributed to the loss of resonance stabilization in the benzyl radical. researchgate.net
Transition state theory (TST) is a cornerstone for understanding reaction kinetics, with the transition state representing the highest point on the reaction energy profile. solubilityofthings.com The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. solubilityofthings.com
In the BSS-catalyzed reaction, the formation of a C-C bond between fumarate and toluene is facilitated by the interaction of a thiyl radical from Cys493 with the methyl group of the toluene substrate. researchgate.net QM:MM modeling has been used to analyze the transition states of this reaction. researchgate.net For the toluene activation step, one identified transition state (TS2a) has an energy of 49.7 kJ/mol, resulting in a reaction barrier of 77.9 kJ/mol. biorxiv.org In this transition state, the spin is primarily localized on the activated toluene substrate. biorxiv.org Another transition state, TS2b, allows for a different positioning of toluene in the active site. biorxiv.org
For the C-C bond formation, the benzyl radical approaches the distal carbon atom of the fumarate double bond, with a C-C distance of 2.23 Å in the transition state (TS3a). biorxiv.org The analysis of energy barriers for different stereochemical pathways indicates that the pro-R pathway is energetically more favorable, though the pro-S pathway is not entirely excluded. chemrxiv.org
Table 1: Calculated Energy Barriers for Key Steps in the Benzylsuccinate Synthase Reaction
| Reaction Step | System/Model | Calculated Energy Barrier (kJ/mol) | Citation |
| Toluene Activation | QM:MM (TS2a) | 77.9 | biorxiv.org |
| H-atom transfer (proR) | B-QM with D3 and thermal corrections | 40.4 | chemrxiv.org |
| H-atom transfer (proS) | B-QM with D3 and thermal corrections | 62.2 | chemrxiv.org |
Energetic Landscape of Reaction Mechanisms
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior of molecules and their interactions over time. unimi.itdovepress.comibm.com These simulations can provide detailed, atomic-level information about conformational changes and intermolecular forces that are often difficult to obtain through experiments alone. dovepress.com
In the context of fumarate-related systems, MD simulations have been crucial for understanding the conformational stability of enzymes like fumarase and the nature of substrate binding. nih.gov For instance, simulations of fumarase complexed with inhibitors like pyromellitic acid have shed light on the role of hydrogen bonds and hydrophobic interactions in ligand binding. nih.gov The study of mutations, such as H235N in fumarase, using MD simulations has demonstrated how changes in the active site can disrupt water-mediated interactions and affect catalytic activity. nih.gov
MD simulations have also been used to investigate the effects of mutations in the active site of BSS. acs.org These simulations, representing the enzyme-substrate complex before radical transfer, provide insights into how specific mutations can alter the substrate range of the enzyme. acs.org The analysis of MD trajectories can also reveal the preferred orientation of substrates within the active site, for example, showing that toluene approaches the distal carbon atom of the fumarate double bond more closely, suggesting a higher probability of attack at that position. biorxiv.org
Docking Studies and Binding Site Predictions in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode of a ligand to its protein target. nih.gov
For enzymes that utilize fumarate, docking studies have been instrumental in modeling how substrates and products bind within the active site. In the case of benzylsuccinate synthase (BSS), docking was a key step in building a model of the enzyme-product complex, which then informed the construction of the enzyme-substrate complex. karger.com These studies suggested that fumarate binds most effectively with a charged carboxyl group oriented towards a positively charged arginine residue (Arg508). karger.com Docking studies of various conformers of flexible ligands into different enzyme conformations can help in understanding the topography of the binding site and the high potency of inhibitors. nih.gov
Elucidation of Enzyme Active Site Residues and Substrate Binding
The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. Understanding the specific amino acid residues involved in substrate binding and catalysis is crucial for elucidating the enzyme's mechanism.
In benzylsuccinate synthase (BSS), the active site is a long cavity where fumarate is secured at the bottom, with toluene binding directly above it. nih.gov The substrates are positioned ideally for the radical-mediated C-C bond formation. nih.gov The methyl group of toluene is situated between the fumarate molecule and a cysteine residue (Cys493), which forms the catalytic thiyl radical. nih.gov This cysteine is adjacent to a glycine (B1666218) residue (Gly829) that serves as a radical storage site. nih.gov
The binding of toluene is stabilized by interactions with fumarate on one side and a hydrophobic pocket on the other. acs.orgnih.gov Key residues lining this hydrophobic pocket include Ile617 and Ile620. acs.org Mutagenesis studies targeting these residues have provided insights into their role in substrate recognition. acs.org For example, substituting Ile617 with valine expands the substrate range of BSS to include m-xylene. acs.org The universally conserved Arg508 residue is critical for binding one of the carboxyl groups of fumarate. researchgate.net A chloride ion observed in the crystal structure near Cys493 was initially proposed to mimic one of the carboxyl groups of fumarate. researchgate.net
Table 2: Key Active Site Residues in Benzylsuccinate Synthase and Their Functions
| Residue | Function | Citation |
| Gly829 | Glycyl radical storage | researchgate.netkarger.com |
| Cys493 | Forms catalytic thiyl radical, hydrogen abstraction from toluene | biorxiv.orgkarger.com |
| Arg508 | Binds a carboxyl group of fumarate | researchgate.netkarger.com |
| Ile617, Ile620 | Part of the hydrophobic pocket for toluene binding | acs.org |
| Gln707 | Positions toluene in the active site | biorxiv.org |
Structure-Activity Relationship (SAR) Modeling for Fumarate Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. collaborativedrug.comoncodesign-services.comazolifesciences.com They involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity to identify key structural features responsible for its effects. oncodesign-services.com
For fumarate derivatives and related compounds, SAR studies help in optimizing their properties as enzyme inhibitors or for other biological applications. azolifesciences.com Computational methods play a significant role in modern SAR analysis. oncodesign-services.comazolifesciences.com Quantitative Structure-Activity Relationship (QSAR) models, for example, use statistical and machine learning techniques to correlate the chemical structure of compounds with their biological activities. oncodesign-services.com
In the study of antifungal coumarin (B35378) derivatives, SAR analysis demonstrated that specific substitutions, such as short aliphatic chains and electron-withdrawing groups, were crucial for activity. mdpi.com These experimental findings were supported by DFT calculations of the LUMO density. mdpi.com Such computational approaches, including the analysis of molecular interaction fields, can provide valuable insights into the molecular shape and electronic properties that govern the biological activity of a series of compounds. mdpi.com This information is critical for guiding the design of new, more potent, and selective molecules. oncodesign-services.com
Reactivity and Mechanistic Organic Chemistry of Benzyl Fumarate
Radical Addition Reactions Involving Fumarate (B1241708) Esters
Free radical reactions are among the most direct methods for creating carbon-carbon bonds in organic synthesis. rsc.org The addition of radicals to electron-deficient olefins, such as fumarate esters, is a key transformation in this category. The benzyl (B1604629) radical, in particular, has been a focus of study due to its stability and its utility in forming complex molecules. numberanalytics.comacs.org
The generation of a benzyl radical is the initial step in its addition to olefins like fumarates. One effective method involves the direct C–H bond activation of toluenes. rsc.orgnih.govrsc.org In this process, a radical initiator abstracts a hydrogen atom from the methyl group of toluene (B28343) or a substituted toluene, producing a stable benzyl radical. rsc.org This stability is attributed to the delocalization of the unpaired electron across the adjacent aromatic ring, with a resonance energy estimated around 12-15 kcal/mol. numberanalytics.com
Alternative pathways include the photocatalyzed decarboxylation of arylacetic acids. acs.org In this method, a photocatalyst facilitates the removal of carbon dioxide from the acid, yielding the corresponding benzyl radical. acs.org
Once generated, the benzyl radical, which is nucleophilic in nature, readily adds to the electron-deficient double bond of a fumarate ester. rsc.orgnumberanalytics.com This addition forms a new carbon-carbon bond and results in an α-carbonyl radical intermediate. rsc.org The electronic nature of the benzyl radical influences its reactivity; electron-donating groups on the aromatic ring, such as a methoxy (B1213986) group, increase the energy of the singly occupied molecular orbital (SOMO), enhancing the interaction with the lowest unoccupied molecular orbital (LUMO) of the olefin and increasing the reaction rate. rsc.org
Radical initiators are crucial for commencing the benzylation reaction, as they facilitate the formation of the initial benzyl radical. rsc.org Triethylborane (B153662) (Et₃B) is recognized as an excellent radical initiator for the reaction between toluene and dimethyl fumarate. rsc.org It is believed that Et₃B initiates a radical chain cycle. The reaction proceeds very slowly or in low yield in the absence of such an initiator, highlighting its essential role. rsc.org
In enzymatic systems, such as the reaction catalyzed by benzylsuccinate synthase, S-adenosylmethionine (SAM) can act as the free radical initiator. annualreviews.org SAM undergoes cleavage to form a 5'-deoxyadenosyl radical, which then propagates radical formation by abstracting hydrogen atoms. annualreviews.org
Photochemical methods also rely on initiators or photocatalysts. For instance, tetrabutylammonium (B224687) decatungstate can be used as a photocatalyst to generate benzyl radicals from arylacetic acids under irradiation. acs.org These catalysts absorb light and mediate the electron transfer processes necessary for radical generation. acs.org
The mechanism of carbon-carbon bond formation in the radical addition of benzyl species to fumarates proceeds through a well-defined pathway.
Initiation : A radical initiator (e.g., from Et₃B) abstracts a hydrogen from toluene, generating a benzyl radical. rsc.org In enzymatic reactions, a thiyl radical, generated from a cysteine residue, performs this hydrogen abstraction. d-nb.inforesearchgate.net
Propagation : The newly formed benzyl radical (C) adds to the C=C double bond of the fumarate ester. rsc.orgnumberanalytics.com This addition creates a new C-C bond and a stabilized α-carbonyl radical intermediate (D). rsc.org
Chain Transfer/Product Formation : The α-carbonyl radical (D) then abstracts a benzylic hydrogen from another molecule of toluene. This step yields the final product (2-benzylsuccinate) and regenerates a benzyl radical (C), which continues the radical chain cycle. rsc.org In enzymatic systems, the final step involves the product radical re-abstracting a hydrogen atom from a cysteine residue to form the final product and regenerate the thiyl radical. d-nb.inforesearchgate.net
A schematic of a possible non-enzymatic reaction pathway is detailed below. rsc.org
Role of Radical Initiators in Benzylation Reactions
Stereochemical Outcomes in Fumarate Addition Reactions
The addition of radicals to the symmetrical double bond of a fumarate can lead to the formation of a new stereocenter, making the stereochemical outcome of the reaction a critical aspect. In enzymatic systems, this addition is often highly stereospecific.
The enzyme benzylsuccinate synthase, for example, catalyzes the addition of toluene to fumarate to produce exclusively (R)-benzylsuccinate. d-nb.inforesearchgate.net This high degree of stereoselectivity is controlled by the specific binding of the fumarate molecule within the enzyme's active site. d-nb.info Computational studies have shown that fumarate binds in a pro-(R) position. d-nb.info The subsequent attack of the benzyl radical occurs preferentially on the distal C3 atom of the fumarate (relative to a key cysteine residue). d-nb.inforesearchgate.net
While an alternative pathway involving the benzyl radical attacking the proximal C2 atom could lead to the (S)-stereoisomer, this route is associated with a very high energy barrier for the final radical quenching step. d-nb.info This high barrier effectively prevents the formation of (S)-benzylsuccinate, thus ensuring the observed (R)-stereoselectivity. d-nb.info The reaction involves the addition to the Re-Re face of the bound fumarate and a steric inversion of the configuration at the methyl group of toluene. researchgate.net This level of control is a hallmark of enzyme-catalyzed reactions. d-nb.info
Intermolecular and Intramolecular Reactivity Patterns
The principles of intermolecular and intramolecular reactions dictate reactivity patterns. Intermolecular reactions occur between two or more separate molecular entities, while intramolecular reactions occur between different parts of the same molecule. ox.ac.uklibretexts.org Generally, intramolecular reactions are kinetically favored over their intermolecular counterparts, provided a low-strain, five- or six-membered ring can be formed. reddit.commasterorganicchemistry.com This is because the reacting groups are held in close proximity, which is entropically favorable compared to two separate molecules needing to diffuse and collide in the correct orientation. ox.ac.uk
In the context of benzyl fumarate chemistry, the radical addition of a benzyl radical (from toluene) to a fumarate ester is an example of an intermolecular reaction. rsc.org However, if the benzyl group and the fumarate group were tethered together in the same molecule, an intramolecular radical cyclization could become a competing and potentially dominant pathway. Such intramolecular reactions are often more efficient than their intermolecular equivalents. nih.gov For instance, in other systems, intramolecular photocycloadditions proceed more efficiently than intermolecular versions. nih.gov The favorability of forming five- and six-membered rings via intramolecular Friedel-Crafts reactions is a well-established principle that can be extended to radical cyclizations. masterorganicchemistry.com Therefore, the substitution pattern and the length of the tether connecting the radical and the acceptor moiety would be critical in determining whether an intermolecular addition or an intramolecular cyclization occurs.
Biological and Biomedical Research Perspectives on Benzyl Fumarate
Mechanisms of Biological Activity of Fumaric Acid Esters
Fumaric acid esters exert pleiotropic effects, influencing multiple cellular systems simultaneously. Their biological actions are primarily centered on immunomodulatory, antimicrobial, and antioxidant pathways, which are interconnected and often initiated by the same core chemical interactions.
Immunomodulatory Pathways of Fumarate (B1241708) Derivatives
Fumaric acid esters are potent immunomodulators, a property that has led to their successful clinical use. ontosight.ainih.gov Their effects are not mediated by a single target but by the modulation of several key signaling pathways that govern immune cell function and inflammatory responses. emjreviews.comnih.gov
A primary mechanism is the activation of the Nuclear factor (erythroid-derived 2)-related factor 2 (Nrf2) pathway. ontosight.aimdpi.com FAEs, including the active metabolite MMF, modify cysteine residues on the Nrf2 inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1). researchgate.netnih.gov This modification prevents the degradation of Nrf2, allowing it to translocate to the nucleus. oup.com Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous genes, initiating the transcription of anti-inflammatory and cytoprotective proteins. oup.comresearchgate.net This Nrf2-dependent transcription is a cornerstone of the anti-inflammatory effects of FAEs. mdpi.comnih.gov
Furthermore, FAEs can influence other inflammatory pathways. Evidence suggests that DMF can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. emjreviews.comnih.gov This inhibition reduces the expression of pro-inflammatory cytokines and adhesion molecules involved in inflammatory cascades. nih.govoup.com The combined effect of Nrf2 activation and NF-κB inhibition shifts the cellular environment from a pro-inflammatory to an anti-inflammatory state. nih.govmdpi.com Studies on various FAEs have shown they can lead to a reduction in peripheral CD4+ and CD8+ T-lymphocytes and modulate dendritic cell maturation toward an anti-inflammatory phenotype. nih.govnih.gov
| Pathway | Modulation by FAEs | Key Mediators | Resulting Effect |
| Nrf2 Pathway | Activation | Keap1, Nrf2, ARE | Upregulation of anti-inflammatory and antioxidant genes. ontosight.airesearchgate.netoup.com |
| NF-κB Pathway | Inhibition | NF-κB | Downregulation of pro-inflammatory cytokines and adhesion molecules. emjreviews.comnih.gov |
| Immune Cell Populations | Modulation | T-cells, Dendritic Cells | Reduction of certain T-cell counts and promotion of anti-inflammatory dendritic cell phenotypes. nih.govnih.gov |
Antimicrobial Mechanisms of α,β-Unsaturated Carbonyl Structures
The antimicrobial properties of compounds like benzyl (B1604629) fumarate can be attributed to the α,β-unsaturated carbonyl system within their structure. nih.gov This structural feature, also known as a Michael acceptor, is highly electrophilic and can readily react with nucleophiles. frontiersin.orgnih.gov
In biological systems, the most common nucleophiles are thiol groups (-SH) found in the amino acid cysteine, which is a critical component of many proteins and enzymes. frontiersin.orgresearchgate.net The mechanism of action involves the covalent binding of the α,β-unsaturated carbonyl group to these sulfhydryl groups in microbial enzymes and other macromolecules via a process called Michael addition. mdpi.comresearchgate.net This irreversible binding alters the three-dimensional structure of the proteins, leading to a loss of their function. asm.org Disruption of essential enzymatic processes ultimately compromises cellular integrity and viability, resulting in an antimicrobial effect. researchgate.nettjpr.org This mechanism is broad, potentially affecting a range of bacteria and fungi. frontiersin.orgresearchgate.netresearchgate.net
Antioxidant Mechanisms and Oxidative Stress Response Modulation
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in the pathology of numerous diseases. mdpi.comfrontiersin.orgnih.gov Fumaric acid esters are effective modulators of the oxidative stress response, primarily through their potent activation of the Nrf2 pathway. nih.govresearchgate.netmdpi.com
As described in the immunomodulation section, FAEs stabilize Nrf2, leading to the upregulation of a battery of Nrf2-dependent genes. oup.comnih.gov Many of these genes encode for antioxidant and detoxifying enzymes. nih.govmdpi.com Key examples include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in the synthesis and regeneration of glutathione (B108866) (GSH), such as glutamate-cysteine ligase (GCL). researchgate.netoup.comresearchgate.net The upregulation of these protective proteins enhances the cell's capacity to neutralize ROS and resist oxidative damage. mdpi.comnih.gov
FAEs also interact directly with glutathione (GSH), the cell's most abundant non-enzymatic antioxidant. nih.govmdpi.com The initial reaction between the FAE and GSH can cause a temporary depletion of cellular GSH levels. mdpi.comnih.gov This depletion itself can act as a signal that further stimulates the Nrf2 pathway, leading to a subsequent rebound and long-term increase in GSH synthesis and recycling capacity. mdpi.com This dual action—directly consuming some oxidants while powerfully upregulating the entire antioxidant system—makes FAEs robust agents for modulating oxidative stress. mdpi.complos.org
| Antioxidant Gene/Protein | Function | Effect of FAEs |
| Nrf2 | Master transcription factor for antioxidant response. | Activated/Stabilized. nih.govoup.com |
| NQO1 | Detoxification of quinones, reduction of oxidative stress. | Upregulated. researchgate.netoup.com |
| HO-1 | Heme catabolism, produces antioxidant biliverdin. | Upregulated. frontiersin.orgresearchgate.net |
| GCLC/GCLM | Catalytic and modifier subunits of glutamate-cysteine ligase, the rate-limiting enzyme in GSH synthesis. | Upregulated. researchgate.netplos.org |
| GSH | Major intracellular antioxidant, detoxifies ROS and xenobiotics. | Initial transient depletion followed by increased synthesis and recycling. mdpi.comnih.gov |
Modulation of Cellular Pathways and Enzymatic Activities
Beyond the major pathways of Nrf2 and NF-κB, fumaric acid esters and their metabolites can influence other cellular processes and enzymatic activities. The fundamental reactivity of the fumarate moiety allows it to interact with a range of biological molecules.
One notable area of modulation is cellular energy metabolism. Some studies have indicated that FAEs can affect metabolic pathways such as aerobic glycolysis. acs.org Furthermore, the parent molecule, fumaric acid, is itself an intermediate in the citric acid cycle (Krebs cycle), a central pathway for cellular energy production in the form of ATP. nih.gov While orally administered FAEs are primarily metabolized to MMF and then further to carbon dioxide and water through this cycle, their pharmacological concentrations can influence related metabolic enzymes. emjreviews.comnih.gov
Additionally, enzymes that naturally use fumarate as a substrate are part of the cellular landscape. For example, benzylsuccinate synthase is a glycyl radical enzyme that catalyzes the addition of toluene (B28343) to a fumarate cosubstrate, a key step in the anaerobic degradation of certain hydrocarbons. karger.comresearchgate.netpnas.orguni-marburg.de While this represents a catabolic pathway rather than a direct pharmacological target of benzyl fumarate, it underscores the role of the fumarate structure as a substrate for specific enzymatic reactions within biological systems. At higher concentrations, FAEs have also been shown to induce apoptosis (programmed cell death) in certain cell types, an effect that contributes to their immunomodulatory profile. oup.comnih.govneurology.org
Prodrug Design Strategies Utilizing Fumarate Scaffolds
The fumarate structure is an effective scaffold for prodrug design. A prodrug is an inactive or less active molecule that is metabolically converted into the active pharmacological agent within the body. fiveable.meorientjchem.org Fumaric acid esters like this compound are carrier-linked prodrugs, where the active fumarate moiety is linked to a carrier group (the benzyl group) via a cleavable ester bond. exo-ricerca.it This strategy is often used to improve properties like membrane permeability and oral bioavailability. fiveable.merutgers.edu
Ester Cleavage Mechanisms in Biological Environments
The activation of fumarate ester prodrugs is dependent on the cleavage of their ester bonds. This process is primarily accomplished by a ubiquitous class of enzymes known as esterases. nih.govrutgers.edumdpi.com These enzymes are widely distributed throughout the body, with high concentrations found in the intestine, liver, and blood plasma. rutgers.edumdpi.comnih.gov
Upon oral administration, a compound like this compound would encounter esterases in the intestinal wall and lumen. rutgers.edu These enzymes catalyze the hydrolysis of the ester bond, splitting the molecule into its constituent parts: fumaric acid (or its monobenzyl ester) and benzyl alcohol. nih.govnih.gov Any prodrug that escapes initial hydrolysis and is absorbed into the bloodstream is rapidly exposed to plasma esterases, which continue the conversion process. rutgers.edunih.gov
The rate and extent of this enzymatic cleavage can be influenced by the nature of the ester group. rutgers.edu Generally, simple alkyl and benzyl esters are readily hydrolyzed, ensuring efficient release of the active metabolite. rutgers.edunih.gov This rapid, enzyme-mediated conversion is a critical feature of FAE pharmacology, as the primary active metabolite (e.g., MMF from DMF) is often more polar and less cell-permeable than the parent ester prodrug. acs.org The prodrug form facilitates absorption, while the subsequent cleavage releases the active agent where it can exert its biological effects. rutgers.edu
| Process | Description | Key Enzymes | Location |
| Ester Hydrolysis | The chemical breakdown of an ester bond by reaction with water. | Esterases | Intestine, Liver, Blood Plasma. rutgers.edunih.gov |
| Prodrug Activation | Release of the active fumarate moiety from the carrier group. | Carboxylesterases and other non-specific esterases. | Gut wall, portal circulation, systemic circulation. nih.govrutgers.edu |
Metabolic Fate and Biotransformation Pathways
The anaerobic degradation of toluene is initiated by the formation of (R)-benzylsuccinate through the addition of toluene to fumarate. nih.gov This initial product, benzylsuccinate, is not a metabolic dead-end but the first intermediate in a specialized catabolic pathway. karger.com The subsequent biotransformation of (R)-benzylsuccinate follows a modified β-oxidation pathway, leading to the production of benzoyl-CoA and succinyl-CoA. nih.govoup.com This entire enzymatic cascade is encoded by the toluene-induced bbs (β-oxidation of benzylsuccinate) operon. karger.com
The key steps in the metabolic fate of benzylsuccinate are:
Activation to CoA Thioester: The pathway begins with the activation of (R)-benzylsuccinate to its corresponding coenzyme A (CoA) thioester, 2-(R)-benzylsuccinyl-CoA. This reaction is catalyzed by succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF), which specifically acts on the (R)-enantiomer. karger.comnih.govmicrobiologyresearch.org
Dehydrogenation: The resulting 2-(R)-benzylsuccinyl-CoA is then oxidized by benzylsuccinyl-CoA dehydrogenase (BbsG) to form (E)-benzylidenesuccinyl-CoA. karger.comd-nb.info
Hydration: An enoyl-CoA hydratase, BbsH, catalyzes the hydration of the double bond in (E)-benzylidenesuccinyl-CoA. karger.comd-nb.info
Second Oxidation: The resulting hydroxylated intermediate is oxidized by an alcohol dehydrogenase, BbsCD, to form benzoylsuccinyl-CoA. karger.comd-nb.info
Thiolytic Cleavage: In the final step, the thiolase BbsAB cleaves benzoylsuccinyl-CoA into two key metabolic intermediates: benzoyl-CoA and succinyl-CoA. karger.comd-nb.info
Benzoyl-CoA is a central intermediate in the anaerobic degradation pathways of many aromatic compounds, while succinyl-CoA can be regenerated to fumarate to continue the cycle. karger.comoup.com
Enzymatic Biotransformations Involving Fumarate Systems
Benzylsuccinate Synthase (BSS) Catalysis and Reaction Mechanism
Benzylsuccinate synthase (BSS) is the enzyme that initiates the anaerobic metabolism of toluene by catalyzing the addition of the toluene methyl group to the double bond of fumarate, producing (R)-benzylsuccinate. nih.gov This reaction is a remarkable example of C-C bond formation with an unreactive hydrocarbon. wikipedia.org BSS is a member of the glycyl radical enzyme (GRE) family and its catalytic mechanism is radical-based. nih.govresearchgate.net
The proposed catalytic cycle involves several key steps:
Radical Generation: The catalytic cycle starts with the enzyme in a resting state, containing a stable glycyl radical. Upon substrate binding, this radical is transferred to a conserved cysteine residue within the active site, generating a highly reactive thiyl radical. nih.gov
Hydrogen Abstraction: The thiyl radical abstracts a hydrogen atom from the methyl group of the toluene substrate, forming a resonance-stabilized benzyl radical. nih.gov
Addition to Fumarate: The newly formed benzyl radical attacks the C=C double bond of the co-substrate, fumarate, which is also bound in the active site. This addition forms a benzylsuccinyl radical intermediate. nih.govkarger.com
Product Formation: The benzylsuccinyl radical re-abstracts a hydrogen atom from the active site cysteine, yielding the final product, (R)-benzylsuccinate, and regenerating the thiyl radical. karger.com
Radical Regeneration: The thiyl radical then transfers the radical back to the glycine (B1666218) residue, returning the enzyme to its resting state, ready for the next catalytic cycle. nih.gov
This mechanism is supported by isotopic labeling studies, which show that the hydrogen atom initially removed from toluene is regained in the final benzylsuccinate product. d-nb.info
Stereospecificity in Enzymatic Fumarate Additions
The reaction catalyzed by benzylsuccinate synthase is highly stereospecific. The addition of the benzyl radical to fumarate exclusively produces the (R)-(+)-enantiomer of benzylsuccinate. microbiologyresearch.org This high degree of stereocontrol indicates that the enzyme's active site precisely orients the two substrates, toluene and fumarate, relative to each other. mdpi.com
The formation of the (R)-enantiomer suggests that the benzyl radical attacks the re face of the C-2 carbon of the fumarate molecule. mdpi.com This specificity is crucial as the subsequent enzymes in the β-oxidation pathway are also specific for the (R)-enantiomer of benzylsuccinate and its CoA derivatives. microbiologyresearch.org For instance, the succinyl-CoA:benzylsuccinate CoA-transferase specifically acts on (R)-(+)-benzylsuccinate and not the (S)-(-) enantiomer. microbiologyresearch.org This stereospecificity ensures the efficient channeling of the metabolite through the degradation pathway.
Glycyl Radical Enzyme Family and Catalytic Principles
Benzylsuccinate synthase (BSS) is a prototypical member of the glycyl radical enzyme (GRE) superfamily, which is involved in a variety of chemically challenging reactions in anaerobic metabolism. researchgate.net These enzymes utilize a unique radical-based catalytic strategy.
Key principles of the GRE family include:
Radical Cofactor: GREs contain a stable organic radical located on a specific glycine residue, typically near the C-terminus of the protein. This glycyl radical serves as the catalytic initiator but is relatively unreactive itself. nih.gov
Activation: The glycyl radical is generated post-translationally by a dedicated activating enzyme (AE), which belongs to the radical S-adenosylmethionine (SAM) superfamily. This activation process is irreversible and highly sensitive to oxygen, which destroys the radical and inactivates the enzyme. wikipedia.org
Radical Transfer Cascade: The catalytic mechanism involves a long-range radical transfer. The initial glycyl radical generates a transient, highly reactive thiyl radical on a conserved cysteine residue. It is this thiyl radical that directly interacts with the substrate to initiate the reaction. nih.gov
BSS is a heterohexamer with an α₂β₂γ₂ composition. The large α-subunit contains the glycyl radical and the active site, while the smaller β and γ subunits contain iron-sulfur clusters that are essential for structural integrity and possibly for the activation process. nih.gov
Enzyme-Substrate Interactions and Active Site Characterization
The active site of benzylsuccinate synthase is a well-defined cavity within the large α-subunit, structured to bind both the hydrophobic toluene and the hydrophilic fumarate substrates in a precise orientation for catalysis. Structural and computational studies have provided insights into the key residues involved in substrate binding and catalysis.
The active site can be described as having two distinct pockets:
Several conserved amino acid residues play critical roles in the active site:
| Residue | Role in Active Site | Source |
|---|---|---|
| Cysteine (conserved) | Forms the transient thiyl radical essential for abstracting a hydrogen from toluene. | nih.gov |
| Glycine (conserved) | Houses the stable glycyl radical that initiates the catalytic cycle. | nih.gov |
| Arginine (conserved) | Believed to play a role in binding the carboxylate groups of the fumarate substrate. |
The binding of both substrates is thought to trigger a conformational change that closes the active site, protecting the radical intermediates from the solvent and positioning the catalytic residues and substrates optimally for the reaction to proceed. This precise arrangement ensures the efficiency and stereospecificity of the fumarate addition.
Table of Compounds Mentioned
| Compound Name |
|---|
| (E)-benzylidenesuccinyl-CoA |
| (R)-benzylsuccinate |
| 2-(R)-benzylsuccinyl-CoA |
| Benzoyl-CoA |
| Benzoylsuccinyl-CoA |
| Fumarate |
| Succinate |
| Succinyl-CoA |
| Toluene |
Emerging Research Directions and Future Challenges
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of fumarate (B1241708) esters, including benzyl (B1604629) fumarate, is a cornerstone of their application. Current research is focused on moving beyond traditional esterification methods to develop more efficient, selective, and scalable synthetic routes. A key area of exploration is the use of novel catalytic systems that can operate under milder conditions and offer higher yields.
Phase transfer catalysts (PTCs) have shown promise in improving reaction rates for esterification processes involving fumarates. In the synthesis of related compounds, catalysts like tetrabutyl ammonium (B1175870) bromide have been used to facilitate the reaction, likely by improving the solubility of intermediates in the reaction medium. google.com The combination of PTCs with dehydrating agents, such as trimethylsilyl (B98337) chloride, has been observed to increase yields significantly, from around 60% to 85%. google.com
Another approach involves the use of dual catalytic systems to accelerate reactions. For instance, in the synthesis of a benzyl ether compound, the concerted catalysis of two different catalysts, such as tween 80 and benzyltriethylammonium chloride, drastically reduced reaction times from 48 hours to approximately 4 hours, enhancing production efficiency. google.com Such strategies could be adapted for the synthesis of benzyl fumarate.
Microwave-assisted synthesis represents another modern technique being applied to fumarate chemistry. royalsocietypublishing.orgunlp.edu.ar This method offers rapid heating, often leading to shorter reaction times and improved yields compared to conventional heating. unlp.edu.ar For example, microwave irradiation has been successfully used in the free radical copolymerization of diisopropyl fumarate and benzyl acrylate. unlp.edu.ar The application of such green chemistry techniques to the primary synthesis of this compound is a promising area for future research.
| Catalyst System | Key Components | Application Example | Potential Advantage for this compound Synthesis |
| Phase Transfer Catalysis | Tetrabutyl ammonium bromide, Triethylamine | Synthesis of Tenofovir Disoproxil Fumarate google.com | Increased reaction rate and yield by enhancing solubility of intermediates. |
| Concerted Catalysis | Tween 80, Benzyltriethylammonium chloride | Synthesis of Formoterol Fumarate intermediate google.com | Significant reduction in reaction time and improved transformation efficiency. |
| Acid Catalysis | Amberlyst-15 resin | Synthesis of a Bisoprolol intermediate chemicalbook.com | Use of a solid, recyclable acid catalyst aligns with green chemistry principles. |
| Microwave-Assisted Synthesis | Benzoyl peroxide (initiator) | Copolymerization of Diisopropyl Fumarate unlp.edu.ar | Rapid, energy-efficient synthesis with potentially higher yields. |
Advanced Computational and Experimental Integration for Mechanistic Insights
Understanding the precise reaction mechanisms involving fumarates is crucial for optimizing syntheses and designing new applications. The integration of advanced computational modeling with experimental techniques is proving to be a powerful strategy for gaining deep mechanistic insights.
A prominent example is the extensive research on benzylsuccinate synthase (BSS), an enzyme that catalyzes the addition of toluene (B28343) to fumarate. karger.com Although the final product is benzylsuccinate, the mechanism is fundamentally centered on the reactivity of the fumarate double bond. researchgate.netasm.org Researchers have employed a combination of computational methods—including density functional theory (DFT), quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics (MD) simulations—alongside experimental approaches like kinetic isotope effect studies and site-directed mutagenesis. karger.comresearchgate.netacs.org
These integrated studies have successfully:
Elucidated the Reaction Pathway: Computational modeling confirmed a multi-step radical mechanism involving the initial abstraction of a hydrogen atom from toluene by a thiyl radical, followed by the addition of the resulting benzyl radical to the fumarate double bond. karger.comd-nb.info
Identified Key Active Site Residues: Homology modeling and docking studies identified specific amino acid residues (e.g., Glu509, Ser827) critical for binding fumaric acid and toluene in the enzyme's active site. acs.org
Explained Stereospecificity: Modeling studies have been able to explain the observed enantiospecificity of the reaction, which produces (R)-benzylsuccinate. researchgate.net
This synergistic approach, where computational predictions are validated by experimental data and experiments provide parameters for more accurate models, represents the future of mechanistic chemistry. chemmethod.com Applying these methods directly to the synthesis of this compound could help in designing more efficient catalysts and optimizing reaction conditions by providing a molecular-level understanding of the transition states and intermediates.
| Technique | Application in Fumarate-Related Research (BSS enzyme) | Mechanistic Insight Gained |
| Density Functional Theory (DFT) | Calculating potential energy surfaces and transition state barriers for the reaction steps. karger.comresearchgate.net | Confirmed the viability of the proposed radical mechanism and helped determine the rate-limiting step. karger.comd-nb.info |
| Molecular Dynamics (MD) Simulations | Simulating the binding of fumarate and toluene in the enzyme's active site. acs.org | Revealed how substrate binding restricts conformational flexibility, orienting the reactants for catalysis. acs.org |
| QM/MM Modeling | Studying the reaction mechanism within the quantum mechanical context of the enzyme's active site. researchgate.net | Elucidated the origins of stereospecificity and the role of specific amino acid residues in the catalytic cycle. researchgate.net |
| Kinetic Isotope Effect Experiments | Measuring the effect of isotopic substitution on the reaction rate. researchgate.net | Provided experimental evidence that C-H bond cleavage is likely the rate-determining step in the forward reaction. nih.gov |
Identification of New Biological Targets and Elucidation of Molecular Mechanisms
While the immunomodulatory effects of fumaric acid esters are known, research is now focused on identifying novel and more specific biological targets to develop next-generation therapeutics with improved efficacy and fewer side effects. The α,β-unsaturated carbonyl moiety in this compound is a key structural feature that allows it to act as a Michael acceptor, enabling covalent interactions with cellular nucleophiles, particularly cysteine residues in proteins.
One emerging area is the design of fumarate derivatives as selective covalent inhibitors. In a recent proof-of-concept study, a tert-butyl fumarate ester was attached to the scaffold of the drug Ibrutinib. chemrxiv.org This modification dramatically increased the selectivity of the inhibitor for its intended target, Bruton's Tyrosine Kinase (BTK), reducing the number of off-target proteins from 247 to just 7. This highlights a powerful strategy: using the fumarate electrophile to precisely target specific enzymes involved in disease. chemrxiv.org
Another research direction involves creating hybrid molecules that combine the properties of a fumarate with another pharmacologically active scaffold. nih.gov For example, researchers have synthesized hybrids of a dimethyl fumarate derivative and riluzole, a drug used for amyotrophic lateral sclerosis. These new compounds were designed to target the N-Methyl-D-Aspartate (NMDA) receptor and were evaluated for their potential in treating multiple sclerosis. nih.gov
Furthermore, the metabolic pathways of pathogenic organisms present opportunities for new targets. For instance, fumarate reductase, an enzyme crucial for anaerobic metabolism in parasites like Leishmania, has been identified as a potential target for chalcone (B49325) derivatives, suggesting that fumarate-based compounds could be explored for antiparasitic applications. nih.gov Elucidating the precise molecular mechanisms—how these compounds bind to their targets and modulate downstream signaling pathways—remains a significant challenge that will require a combination of proteomics, structural biology, and cellular assays. rsc.orgnih.govacs.org
| Potential Biological Target | Compound Type Studied | Proposed Mechanism of Action | Therapeutic Area |
| Bruton's Tyrosine Kinase (BTK) | tert-Butyl fumarate Ibrutinib analog chemrxiv.org | Covalent modification of a cysteine residue in the active site, with sterics improving selectivity. | Oncology, Immunology |
| NMDA Receptor | Dimethyl fumarate-Riluzole hybrids nih.gov | Antagonism of the NMDA receptor combined with upregulation of anti-oxidative pathways. | Neurology (Multiple Sclerosis) |
| Fumarate Reductase | Chalcones nih.gov | Inhibition of a key enzyme in the parasite's anaerobic respiration pathway. | Infectious Disease (Leishmaniasis) |
| Sigma-1 (σ1) Receptor | Benzylpiperazine derivatives acs.org | Binding to the σ1 receptor to modulate nociceptive signaling. | Pain Management |
Development of Sustainable Synthesis and Application Methodologies
In line with the global push for environmental responsibility, a significant future challenge is the development of sustainable methods for both the synthesis and application of this compound. This involves adhering to the principles of green chemistry, such as using renewable feedstocks, minimizing waste, and employing energy-efficient processes. royalsocietypublishing.org
A groundbreaking area of research is the use of biocatalysis for fumarate production. Scientists have developed a multi-biocatalytic system that can synthesize fumarate from gaseous CO2 and pyruvate (B1213749), a biomass-derived molecule. rsc.org This system uses a combination of enzymes—pyruvate carboxylase, malate (B86768) dehydrogenase, and fumarase—to fix CO2 into an organic molecule in an aqueous medium under mild conditions. rsc.org While not producing this compound directly, this creates a sustainable source of the fumaric acid backbone, which can then be esterified. This approach offers a path to replace petroleum-derived starting materials like benzene. rsc.org
The choice of solvents and catalysts is also critical for sustainable synthesis. Research into green organic synthesis emphasizes replacing hazardous solvents with safer alternatives like water, supercritical CO2, or biodegradable ionic liquids. royalsocietypublishing.orgmdpi.com The use of solid, recyclable catalysts, such as certain zeolites or acid-functionalized resins, is preferred over homogeneous catalysts that are difficult to separate from the product mixture. mdpi.comresearchgate.net Fumaric acid itself has been investigated as a non-toxic, solid acid catalyst for reactions like the Beckmann rearrangement, showcasing the potential for the fumarate family to be part of the solution for greener chemical processes. researchgate.net
Energy efficiency is another key aspect. As mentioned, microwave-assisted synthesis can significantly reduce energy consumption and reaction times. royalsocietypublishing.orgunlp.edu.ar Other green techniques being explored include ultrasound-assisted reactions and solvent-free synthesis, where reactants are mixed in the absence of a solvent, reducing waste and simplifying purification. royalsocietypublishing.org Integrating these sustainable methodologies into the lifecycle of this compound, from its synthesis to its final application, is a critical goal for future industrial chemistry. rsc.org
| Sustainable Strategy | Green Chemistry Principle | Example/Relevance to Fumarate Synthesis |
| Biocatalysis | Use of Renewable Feedstocks, Catalysis | Multi-enzyme system to produce fumarate from pyruvate and CO2. rsc.org |
| Microwave-Assisted Synthesis | Enhance Energy Efficiency | Used for polymerization of fumarate esters. unlp.edu.ar |
| Use of Green Solvents | Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water or ionic liquids. royalsocietypublishing.orgmdpi.com |
| Heterogeneous Catalysis | Catalysis, Waste Prevention | Using solid acid catalysts like HZSM-5 or Pd/C for organic reactions. researchgate.net |
Q & A
Q. What experimental methods are recommended for synthesizing benzyl fumarate with high stereochemical purity?
this compound synthesis often involves radical-mediated isomerization of maleate derivatives. For example, dimethyl maleate can be converted to dimethyl fumarate via a bromine-initiated radical mechanism under controlled UV light and inert conditions . Key steps include:
- Radical initiation : Use bromine or AIBN (azobisisobutyronitrile) to generate free radicals.
- Isomerization control : Maintain reaction temperatures between 60–80°C to favor trans-configuration (fumarate) over cis (maleate).
- Purification : Crystallization in ethanol or hexane to isolate stereoisomers.
Data Table : Typical yields and conditions from published protocols:
| Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Bromine radical | 85–90 | >98% | |
| AIBN-mediated | 75–80 | 95–97% |
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from its isomers?
NMR analysis focuses on coupling constants and chemical shifts:
- ¹H NMR : The trans-vinylic protons in fumarate exhibit coupling constants (J) of ~15–16 Hz, compared to ~12 Hz for maleate (cis). Benzyl ester protons appear as a singlet at δ 5.2–5.3 ppm.
- ¹³C NMR : The carbonyl carbons of fumarate resonate at δ 165–170 ppm, with distinct splitting patterns due to conjugation .
Methodological Tip : Use deuterated DMSO or CDCl₃ to avoid solvent interference in proton spectra.
Q. What are the best practices for assessing this compound stability under varying storage conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (typically >200°C for fumarates).
- HPLC-UV : Track degradation products (e.g., hydrolysis to fumaric acid) under accelerated conditions (40°C, 75% RH) .
Critical Parameter : this compound is hygroscopic; store in anhydrous environments with desiccants.
Advanced Research Questions
Q. How do enzymatic radical coupling mechanisms involving this compound differ across biological systems?
Benzylsuccinate synthase (BSS) catalyzes fumarate addition to toluene via a glycyl radical mechanism. Computational studies (e.g., DFT modeling) reveal:
- Pathway selectivity : The pro(R)-oriented fumarate favors attack at the distal C3 atom (ΔG‡ = 18.2 kcal/mol) over proximal C2 (ΔG‡ = 22.1 kcal/mol) .
- Thiyl radical intermediates : Evidence for carboxyl-directed thiyl radical formation (Figure 2e in ) suggests regioselectivity is influenced by enzyme active-site residues.
Contradiction Alert : Some studies propose alternative mechanisms where benzyl radicals attack fumarate directly, bypassing thiyl intermediates .
Q. How can researchers resolve contradictory data on this compound’s reactivity in non-polar vs. polar solvents?
Conflicting reactivity reports may arise from solvent-dependent radical stabilization:
- Non-polar solvents (e.g., hexane) : Stabilize benzyl radicals, enhancing fumarate addition rates.
- Polar aprotic solvents (e.g., DMF) : Solvate intermediates, slowing radical propagation .
Methodological Solution : Use electron paramagnetic resonance (EPR) to track radical lifetimes in different solvents.
Q. What computational approaches are validated for modeling this compound’s reaction pathways?
Density functional theory (DFT) at the B3LYP/6-31G* level is widely used:
- Transition state analysis : Identify energy barriers for radical coupling pathways (e.g., C3 vs. C2 attack) .
- Solvent effects : Include implicit solvation models (e.g., PCM) to account for dielectric environments.
Validation Step : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. How do isotopic labeling studies enhance understanding of this compound’s metabolic fate in microbial systems?
Deuterium or ¹³C labeling tracks fumarate incorporation into microbial metabolites:
- Stable isotope probing (SIP) : Use [U-¹³C]-benzyl fumarate to trace carbon flux in anaerobic degradation pathways.
- MS/MS fragmentation : Detect labeled succinate or acetate derivatives in metabolic profiles .
Case Study : In Thauera aromatica, >90% of fumarate-derived carbon is recovered in benzylsuccinate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
